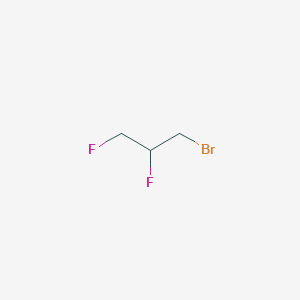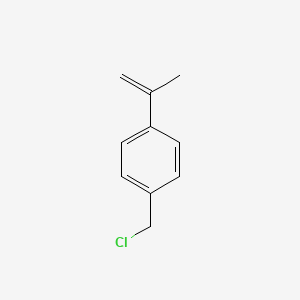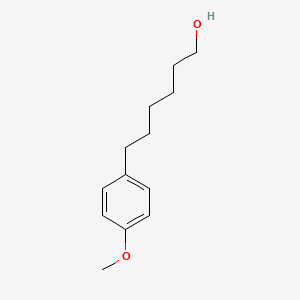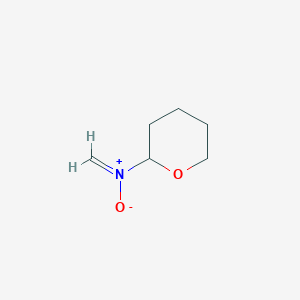
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of pentanehexacarboxylic acid, where all six carboxyl groups are esterified with ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate typically involves the esterification of pentanehexacarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and purity. This involves the use of continuous reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to pentanehexacarboxylic acid and ethanol.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentanehexacarboxylic acid and ethanol.
Reduction: Hexaethyl pentane-1,1,1,5,5,5-hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate involves its interaction with various molecular targets through its ester groups. These interactions can lead to the formation of stable complexes or the release of active compounds upon hydrolysis. The pathways involved include ester hydrolysis and subsequent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Hexamethylbenzene: An aromatic compound with similar ester functionalities.
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A compound with similar structural features but different functional groups.
Uniqueness: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is unique due to its six ester groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
| 106731-56-0 | |
Molekularformel |
C23H36O12 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate |
InChI |
InChI=1S/C23H36O12/c1-7-30-16(24)22(17(25)31-8-2,18(26)32-9-3)14-13-15-23(19(27)33-10-4,20(28)34-11-5)21(29)35-12-6/h7-15H2,1-6H3 |
InChI-Schlüssel |
QKKVSFDFZXDRLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)



